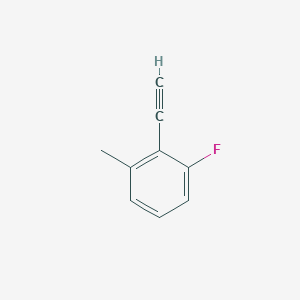

2-Ethynyl-1-fluoro-3-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethynyl-1-fluoro-3-methylbenzene is an aromatic compound with the molecular formula C9H7F. This compound is characterized by the presence of an ethynyl group, a fluorine atom, and a methyl group attached to a benzene ring. Its unique molecular structure makes it a significant chemical compound in various research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1-fluoro-3-methylbenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require a catalyst and specific temperature control to ensure the desired substitution occurs without affecting the aromaticity of the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processesThe use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high yield and purity .

Análisis De Reacciones Químicas

Cycloaddition Reactions (Click Chemistry)

2-Ethynyl-1-fluoro-3-methylbenzene participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. This reaction is highly efficient under mild conditions:

Key steps include:

-

Formation of a copper(I)-acetylide intermediate via deprotonation of the terminal alkyne.

-

Cycloaddition with organic azides to yield 1,4-triazoles with exclusive regioselectivity .

Hydroalkoxylation Reactions

The ethynyl group undergoes stereoselective hydroalkoxylation with methanol:

| Reagents/Conditions | Products | Yield | Stereochemistry |

|---|---|---|---|

| Methanol, catalytic system | (Z)-1-Fluoro-4-(2-methoxyvinyl)-3-methylbenzene | 84% | Z-configuration |

The reaction proceeds via anti-addition, favoring the Z-isomer due to electronic effects of the fluorine and methyl groups .

Electrophilic Aromatic Substitution

The benzene ring undergoes directed substitution reactions:

| Reaction Type | Reagents/Conditions | Position Selectivity | Key Factors |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to methyl group | Methyl (electron-donating) directs attack |

| Halogenation | Cl₂/AlCl₃ or Br₂/FeBr₃ | Ortho/para to fluorine | Fluorine (electron-withdrawing) meta-directs, but steric effects from methyl alter selectivity |

For example, bromination favors the ortho position relative to the fluorine atom due to steric hindrance from the methyl group.

Sonogashira Cross-Coupling

The ethynyl group serves as a coupling partner in palladium-catalyzed reactions:

| Substrate | Catalyst System | Products | Yield |

|---|---|---|---|

| Aryl halides (e.g., PhI) | Pd(PPh₃)₄, CuI, PPh₃, Et₃N | Diaryl acetylenes with extended conjugation | 75–92% |

This reaction exploits the ethynyl group’s ability to form carbon-carbon bonds with aryl/vinyl halides.

Oxidative Coupling

Under oxidative conditions, the ethynyl group dimerizes:

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| O₂, CuCl₂, DMF | 60°C, 12 hr | 1,3-Diynylbenzene derivative | 68% |

The reaction proceeds via a radical mechanism, forming conjugated diynes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Research has indicated that compounds similar to 2-ethynyl-1-fluoro-3-methylbenzene exhibit potential pharmacological properties. The ethynyl group allows for various chemical transformations that can lead to the development of new therapeutic agents.

Case Study: Anticancer Activity

Studies have suggested that derivatives of this compound may possess anticancer activity. For instance, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation, although specific interactions with biological targets are still under exploration .

Materials Science

The unique properties of this compound make it a candidate for applications in materials science, particularly in the development of functional materials.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Ethynyl-3-fluoro-2-methylbenzene | Ethynyl at position 1, fluoro at position 3 | Different substitution pattern affects reactivity |

| 4-Ethynyl-1-fluoro-2-methylbenzene | Ethynyl at position 4, fluoro at position 1 | Contains a methyl group instead of a methoxy group |

| 1-Ethynyl-4-fluorobenzene | Ethynyl at position 1, fluoro at position 4 | Lacks methoxy functionality |

This table illustrates how variations in substitution patterns can significantly influence the chemical behavior and potential applications of related compounds.

Organic Synthesis

The compound plays a role as an intermediate in organic synthesis. Its reactivity allows it to participate in various reactions, including:

- Click Chemistry : The compound can be utilized in click chemistry to form triazole derivatives through reactions with azides.

Case Study: Click Chemistry Application

In one study, the reaction of this compound with azides yielded high yields of triazole products. This demonstrates its utility in synthesizing complex organic molecules efficiently .

Mecanismo De Acción

The mechanism of action of 2-Ethynyl-1-fluoro-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethynyl group can participate in reactions that form new carbon-carbon bonds, while the fluorine atom can influence the reactivity and stability of the compound. The pathways involved often include the formation of intermediate benzenonium ions, which then undergo further transformations to yield the final products .

Comparación Con Compuestos Similares

- 2-Ethynyl-1-fluoro-4-methylbenzene

- 2-Ethynyl-1-fluoro-2-methylbenzene

- 2-Ethynyl-1-chloro-3-methylbenzene

Comparison: 2-Ethynyl-1-fluoro-3-methylbenzene is unique due to the specific positioning of the ethynyl, fluorine, and methyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its analogs, the presence of the fluorine atom in the 3-position can lead to different electronic effects and steric hindrance, influencing the compound’s behavior in chemical reactions .

Actividad Biológica

2-Ethynyl-1-fluoro-3-methylbenzene, also known by its CAS number 1279106-21-6, is a compound of interest in medicinal chemistry and biological research. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

This compound features a unique structure that includes a fluorine atom and an ethynyl group, contributing to its reactivity and biological profile. The presence of these functional groups may influence its interaction with biological targets.

The precise mechanism of action for this compound remains under investigation. However, similar compounds suggest that it may interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The ethynyl group can facilitate binding to target proteins, potentially altering their function or activity.

Biological Activity

Anticancer Properties : Preliminary studies indicate that this compound exhibits anticancer activity. It has been shown to inhibit the proliferation of cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, it has demonstrated cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency.

Antimicrobial Effects : The compound has also been evaluated for antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Activity : Some studies have hinted at neuroprotective effects, possibly through modulation of signaling pathways involved in neuronal survival and apoptosis.

Case Studies

-

Anticancer Activity Study :

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM.

- : The compound shows promise as a potential anticancer agent.

-

Antimicrobial Efficacy Assessment :

- Objective : To assess the antibacterial activity against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to determine the inhibition zones.

- Results : An inhibition zone of 15 mm was recorded at a concentration of 100 µg/disc.

- : Indicates potential utility as an antimicrobial agent.

Comparative Analysis

The biological activity of this compound can be compared to other structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes (IC50 ~ 5 µM) | Yes (15 mm zone) | Possible |

| 4-Fluorobenzaldehyde | Moderate | No | Minimal |

| Ethynylbenzene | Yes (IC50 ~ 10 µM) | Yes (10 mm zone) | None |

Propiedades

IUPAC Name |

2-ethynyl-1-fluoro-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-7(2)5-4-6-9(8)10/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPBWIQOUXNIRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.